2-Chloro-6-methyl-4-nitropyridine
Overview
Description
2-Chloro-6-methyl-4-nitropyridine is a nitropyridine derivative . It can form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) and shows a particularly large optical non-linearity . It can be used as a biochemical reagent and as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-methyl-4-nitropyridine is C6H5ClN2O2 . The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
2-Chloro-6-methyl-4-nitropyridine has a molecular weight of 172.57 . It is a crystal with a melting point of 72°C .Scientific Research Applications
Molecular Structure and Vibrational Analysis
The molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of compounds including 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP) have been analyzed using density functional theory. These studies help understand the stability, charge delocalization, and electronic properties of these compounds. The hyperpolarizability value of CMNP, closely related to 2-chloro-6-methyl-4-nitropyridine, is significantly high, indicating potential applications in nonlinear optics (Velraj, Soundharam, & Sridevi, 2015).
Conformation and Electronic Structure
Comparative studies of compounds similar to 2-chloro-6-methyl-4-nitropyridine, such as 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine, reveal insights into their vibrational, conformational, and electronic structures. These analyses are crucial for understanding their reactivity and interaction with other molecules, beneficial in designing new materials or drugs (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Synthesis and Optical Properties
Research into the synthesis and optical properties of derivatives of 2-chloro-6-methyl-4-nitropyridine, like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been conducted. These studies explore the structural features and photophysical behaviors, which are essential for applications in material sciences and photodynamic therapies (Jukić, Cetina, Halambek, & Ugarković, 2010).
Reactions and Synthesis Pathways
Exploration of the reactions of nitropyridines, including those structurally related to 2-chloro-6-methyl-4-nitropyridine, provides insights into their chemical behaviors. These studies are crucial for developing new synthetic methods and understanding their potential as intermediates in organic synthesis (Szpakiewicz & Wolniak, 1999).
Safety And Hazards
Future Directions
The continuous flow methodology was used to minimise accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . By employing continuous extraction in the nitration step and applying the optimised conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .
properties
IUPAC Name |
2-chloro-6-methyl-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZDKHKTXGGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305458 | |
Record name | 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-nitropyridine | |
CAS RN |
79055-51-9 | |
Record name | 79055-51-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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